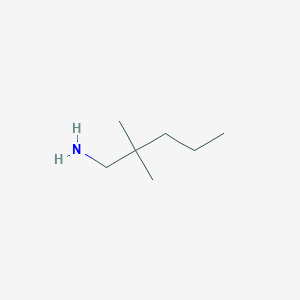

2,2-Dimethylpentan-1-amine

Description

Significance of Primary Alkylamines as Synthetic Intermediates and Functional Building Blocks

Primary alkylamines are organic compounds derived from ammonia (B1221849) where one of the three hydrogen atoms is replaced by an alkyl group. allen.inwikipedia.org They are fundamental components in the synthesis of a vast array of more complex molecules. researchgate.net Their utility stems from the presence of the amino group (-NH2), which imparts basicity and nucleophilicity, allowing them to participate in a wide range of chemical reactions. wikipedia.orgfiveable.me

These amines serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials. ncert.nic.in For instance, they are integral to the synthesis of certain drugs, dyes, and polymers. ncert.nic.in The reactivity of the N-H bonds allows for transformations such as alkylation, acylation, and sulfonation, leading to the formation of secondary and tertiary amines, amides, and sulfonamides, respectively. wikipedia.org Furthermore, primary amines can be converted into diazonium salts, which are versatile intermediates in aromatic chemistry. ncert.nic.in The development of new methods for the synthesis and functionalization of primary alkylamines continues to be an active area of research, aiming to expand their utility as building blocks in organic synthesis. researchgate.netresearchgate.net

Structural Classification of 2,2-Dimethylpentan-1-amine within the Alkylamine Family

Amines are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl or aryl groups attached to the nitrogen atom. pressbooks.pubcollegedunia.com A primary amine has one organic substituent, a secondary amine has two, and a tertiary amine has three. pressbooks.pub

This compound, with the chemical formula C7H17N, is classified as a primary alkylamine . nih.gov This is because the nitrogen atom is bonded to a single alkyl group, specifically a 2,2-dimethylpentyl group, and two hydrogen atoms. allen.infiveable.me The structure features a pentane (B18724) chain with two methyl groups attached to the second carbon atom and the amino group attached to the first carbon atom. nih.gov This substitution pattern results in a sterically hindered or "branched" primary amine.

Below is a table detailing some of the computed properties of this compound:

| Property | Value |

| Molecular Formula | C7H17N |

| Molecular Weight | 115.22 g/mol |

| IUPAC Name | This compound |

| InChIKey | ZPRFOBABMGYPIP-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)(C)CN |

Data sourced from PubChem. nih.gov

Overview of Research Directions in Branched Alkylamine Chemistry

Research in the field of branched alkylamine chemistry is dynamic and multifaceted, driven by the importance of these structures in biologically active molecules and materials science. nih.govcam.ac.uk The synthesis of α-branched amines, where the carbon atom adjacent to the nitrogen is substituted, is a significant area of focus. researchgate.netnih.gov

Recent advancements include the development of novel multicomponent reactions for the efficient construction of complex branched amines. researchgate.netnih.gov For example, zinc-mediated carbonyl alkylative amination has emerged as a powerful tool for synthesizing α-branched amines from simple precursors. researchgate.netnih.gov Another key research direction involves the use of photoredox catalysis to enable new types of bond formations, facilitating the synthesis of previously inaccessible α-tertiary and α-branched alkylamines. cam.ac.uk These methods often allow for the use of readily available starting materials and proceed under mild reaction conditions. cam.ac.ukmdpi.com

Furthermore, there is growing interest in the functionalization of the alkyl chain of branched amines. For instance, methods for the direct α-alkylation of primary aliphatic amines are being explored, which has traditionally been a challenging transformation. nih.gov The unique steric and electronic properties of branched alkylamines also make them interesting candidates for applications in supramolecular chemistry, such as in the formation of organogels. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C7H17N |

|---|---|

Molecular Weight |

115.22 g/mol |

IUPAC Name |

2,2-dimethylpentan-1-amine |

InChI |

InChI=1S/C7H17N/c1-4-5-7(2,3)6-8/h4-6,8H2,1-3H3 |

InChI Key |

ZPRFOBABMGYPIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethylpentan 1 Amine

Reductive Amination Strategies

Reductive amination is a cornerstone in amine synthesis, valued for its efficiency in forming C-N bonds. This process typically involves the reaction of a carbonyl compound with ammonia (B1221849) or an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

A prevalent and direct route to 2,2-dimethylpentan-1-amine involves the reductive amination of its corresponding carbonyl precursors, 2,2-dimethylpentanal (B85100) or 2,2-dimethylpentanone. The reaction commences with the condensation of the carbonyl group with ammonia to form an imine intermediate, which is subsequently reduced in situ.

Catalytic hydrogenation stands out as a green and efficient method for the reduction step in reductive amination. This process utilizes molecular hydrogen as the reductant in the presence of a metal catalyst. Both heterogeneous and homogeneous catalysts are employed, with the choice often depending on desired selectivity, reaction conditions, and scalability.

Heterogeneous Catalysts: These catalysts, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel, are widely used due to their high activity, stability, and ease of separation from the reaction mixture. wikipedia.org For the synthesis of primary amines like this compound from a ketone, these catalysts facilitate the reduction of the intermediate imine under hydrogen pressure.

Homogeneous Catalysts: Transition metal complexes, particularly those of rhodium, iridium, and ruthenium, are frequently used in homogeneous catalysis for reductive amination. researchgate.net These catalysts offer high selectivity and can operate under milder conditions. For instance, rhodium-based catalysts have demonstrated high efficacy in the reductive amination of aldehydes. researchgate.net

Earth-Abundant Metal Catalysts: In a move towards more sustainable chemistry, catalysts based on earth-abundant metals like iron and nickel are gaining attention. thieme-connect.deorganic-chemistry.org Specially prepared forms of elemental iron or nickel can be used for the reduction of nitrogen-containing functional groups. thieme-connect.de

Table 1: Catalytic Hydrogenation Conditions for Reductive Amination

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Heterogeneous | Raney Nickel, Pd/C | H₂ gas, elevated pressure/temperature | Easy recovery, reusable |

| Homogeneous | Rhodium-phosphine complexes | H₂ gas, milder conditions | High selectivity |

| Earth-Abundant | Iron, Nickel | H₂ gas or transfer hydrogenation | Cost-effective, sustainable |

Chemical reduction methods employ stoichiometric hydride reagents to reduce the imine intermediate. These reagents are powerful and versatile, suitable for both laboratory and industrial-scale synthesis.

Hydride Reagents: Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and lithium aluminum hydride (LiAlH₄). ncert.nic.in Sodium cyanoborohydride is particularly effective as it is selective for the iminium ion over the carbonyl group, allowing for a one-pot reaction. Lithium aluminum hydride is a very powerful reducing agent capable of reducing the imine to the desired amine with high efficiency. pharmacy180.com

The general reaction conditions involve dissolving the carbonyl precursor in a suitable solvent like methanol (B129727) or ethanol (B145695), adding ammonia, and then introducing the hydride reagent, often at controlled temperatures ranging from 0°C to 80°C.

The mechanism of reductive amination proceeds through a two-step sequence. The first step is the nucleophilic addition of ammonia to the carbonyl carbon of 2,2-dimethylpentanal or 2,2-dimethylpentanone. This is followed by dehydration to form a Schiff base, specifically an imine intermediate. This step is often catalyzed by a weak acid.

In the second step, the C=N double bond of the imine is reduced to a single bond. In catalytic hydrogenation, the imine is adsorbed onto the catalyst surface and hydrogen is added across the double bond. With chemical hydrides, a hydride ion (H⁻) attacks the electrophilic carbon of the imine, followed by protonation of the resulting nitrogen anion to yield the final this compound.

An alternative to using carbonyl precursors is the direct amination of the corresponding alcohol, 2,2-dimethylpentan-1-ol. This method, known as hydrogen transfer amination, avoids the separate oxidation of the alcohol to an aldehyde. In these reactions, the alcohol is oxidized in situ to the aldehyde, which then undergoes reductive amination as described above. The hydrogen for the reduction step is "borrowed" from the alcohol substrate itself or from the solvent, often an alcohol like isopropanol, which acts as a hydride surrogate. This approach offers a more streamlined and atom-economical pathway to the amine. nih.gov

From Corresponding Carbonyl Precursors (e.g., 2,2-Dimethylpentanal or 2,2-Dimethylpentanone)

Reduction of Nitrogen-Containing Functional Groups

Another major synthetic strategy involves the preparation of a precursor molecule containing a nitrogen functional group at the desired position, followed by its reduction to the amine. This is a versatile approach as various nitrogen-containing groups can be introduced into organic molecules. pharmacy180.com

A key pathway for synthesizing this compound is through the hydrogenation of 2,2-dimethylpentanenitrile (B1601117). Nitriles can be efficiently reduced to primary amines using several methods: pharmacy180.com

Catalytic Hydrogenation: This is a common industrial method, often employing catalysts like Raney nickel or rhodium under hydrogen pressure. The reaction effectively converts the nitrile group (-C≡N) into an aminomethyl group (-CH₂-NH₂).

Chemical Reduction: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. pharmacy180.com

Similarly, if the corresponding nitro compound, 1-nitro-2,2-dimethylpentane, is available, its reduction provides another route to the target amine. The reduction of aliphatic nitro groups to amines can be achieved using catalytic hydrogenation (e.g., with PtO₂ or Raney nickel) or with metal-acid systems like iron in acetic acid. wikipedia.org

Table 2: Synthesis of this compound via Reduction of Functional Groups

| Precursor | Functional Group | Reduction Method | Reagents/Catalysts |

|---|---|---|---|

| 2,2-Dimethylpentanenitrile | Nitrile (-C≡N) | Catalytic Hydrogenation | Raney Ni, H₂ |

| 2,2-Dimethylpentanenitrile | Nitrile (-C≡N) | Chemical Reduction | LiAlH₄ |

| 1-Nitro-2,2-dimethylpentane | Nitro (-NO₂) | Catalytic Hydrogenation | PtO₂, Raney Ni, H₂ |

Nitrile Reduction Approaches

The reduction of nitriles presents a direct route to primary amines, adding a methylene (B1212753) group between the original carbon chain and the newly formed amino group. The synthesis of this compound via this method commences with the preparation of the corresponding nitrile, 2,2-dimethylpentanenitrile. This precursor can be synthesized through the reaction of a suitable alkyl halide with a cyanide salt.

Once 2,2-dimethylpentanenitrile is obtained, its conversion to this compound is typically achieved through catalytic hydrogenation. This process involves the use of a metal catalyst and a source of hydrogen to reduce the carbon-nitrogen triple bond.

A variety of catalysts can be employed for this transformation, with Raney nickel being a common and effective choice. The hydrogenation is generally carried out under pressure in a suitable solvent, such as ethanol or methanol. The presence of ammonia is often beneficial in suppressing the formation of secondary and tertiary amine byproducts.

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Additive | Yield (%) |

| Raney Nickel | 50-100 | 80-120 | Ethanol | Ammonia | >90 |

| Palladium on Carbon (Pd/C) | 20-50 | 60-100 | Methanol | - | 85-95 |

| Rhodium on Alumina (Rh/Al2O3) | 30-70 | 70-110 | Tetrahydrofuran | - | High |

Nitro Compound Reduction Pathways

Another significant pathway for the synthesis of primary amines is the reduction of nitro compounds. For the preparation of this compound, the required precursor is 1-nitro-2,2-dimethylpentane. This nitroalkane can be synthesized from the corresponding alkyl halide, such as 1-bromo-2,2-dimethylpentane, by reaction with a nitrite (B80452) salt, for instance, silver nitrite. This reaction, known as the Victor Meyer reaction, is particularly effective for primary alkyl halides.

The subsequent reduction of the nitro group in 1-nitro-2,2-dimethylpentane to the primary amino group can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

Alternatively, metal-acid systems, such as tin or iron in the presence of concentrated hydrochloric acid, are effective for this reduction. Lithium aluminum hydride (LiAlH4) is another powerful reducing agent capable of converting nitroalkanes to amines.

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| H2/Pd-C | Ethanol | 25-50 | High |

| Sn/HCl | Ethanol | Reflux | Good |

| Fe/HCl | Water/Ethanol | Reflux | Good |

| LiAlH4 | Diethyl ether | Reflux | High |

Nucleophilic Substitution Reactions with Amine Precursors

From Halogenoalkanes with Ammonia

The direct reaction of a halogenoalkane with ammonia is a fundamental method for amine synthesis. In the context of this compound, this would involve the reaction of a 1-halo-2,2-dimethylpentane, such as 1-bromo-2,2-dimethylpentane, with ammonia. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion.

This initial reaction forms the corresponding ammonium (B1175870) salt, which is then deprotonated by excess ammonia to yield the primary amine. The reaction is typically carried out in a sealed tube with a concentrated solution of ammonia in ethanol under heat.

Control of Polysubstitution and Yield Optimization

A significant challenge in the direct amination of haloalkanes is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. researchgate.net The initially formed primary amine can act as a nucleophile and react with another molecule of the haloalkane.

To favor the formation of the primary amine, a large excess of ammonia is typically used. libretexts.org This increases the probability that a haloalkane molecule will react with an ammonia molecule rather than the desired primary amine product.

An alternative and more controlled method for the synthesis of primary amines from alkyl halides is the Gabriel synthesis. rsc.orgchemistrysteps.comwikipedia.org This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is alkylated with the desired alkyl halide, in this case, 1-halo-2,2-dimethylpentane. The resulting N-alkylphthalimide is not nucleophilic, thus preventing further alkylation. The primary amine is then liberated from the N-alkylphthalimide by hydrazinolysis or acidic hydrolysis. libretexts.orgnih.govresearchgate.net

| Method | Reagents | Key Feature |

| Direct Amination | 1-Halo-2,2-dimethylpentane, Excess Ammonia | Simplicity, requires large excess of ammonia to minimize polysubstitution. |

| Gabriel Synthesis | 1-Halo-2,2-dimethylpentane, Potassium Phthalimide, Hydrazine/Acid | Avoids over-alkylation, leading to a purer primary amine product. |

Rearrangement Reactions for Primary Amine Synthesis

Hofmann Rearrangement

The Hofmann rearrangement provides a method for the synthesis of primary amines from primary amides with the loss of one carbon atom. bme.humasterorganicchemistry.com For the synthesis of this compound, the required starting material is 2,2-dimethylpentanamide.

The Hofmann rearrangement is typically carried out by treating the primary amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction proceeds through several steps, including the formation of an N-bromoamide intermediate, which then undergoes rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate in the basic reaction medium leads to the formation of the primary amine and carbon dioxide.

Curtius and Schmidt Rearrangements (where applicable for branched systems)

The Curtius and Schmidt rearrangements are classic name reactions in organic chemistry that provide pathways to primary amines from carboxylic acids or their derivatives. These methods are particularly relevant for the synthesis of sterically hindered amines, such as those with a quaternary carbon adjacent to the amine-bearing carbon.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is subsequently hydrolyzed to the primary amine. For a branched system like this compound, the precursor would be 2,2-dimethylpentanoyl azide. This acyl azide is typically prepared from the corresponding carboxylic acid, 2,2-dimethylpentanoic acid. The reaction of the corresponding acyl chloride with sodium azide is a common method for this transformation. The key advantage of the Curtius rearrangement is its ability to tolerate a wide range of functional groups within the substrate.

The Schmidt reaction offers a more direct, one-pot conversion of a carboxylic acid to a primary amine. This reaction involves treating the carboxylic acid with hydrazoic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction proceeds through the formation of an acylium ion, which is then attacked by hydrazoic acid. A rearrangement with the loss of dinitrogen gas yields a carbocation that is trapped by water to form a carbamic acid, which then decarboxylates to the amine. The harsh acidic conditions of the Schmidt reaction can limit its applicability for substrates with acid-sensitive functional groups.

| Reaction | Starting Material | Key Reagent | Intermediate | Product |

| Curtius Rearrangement | Acyl azide | Heat or UV light | Isocyanate | Primary amine |

| Schmidt Reaction | Carboxylic acid | Hydrazoic acid, Strong acid | Acylium ion, Isocyanate | Primary amine |

Direct C-H Amination Approaches

Direct C-H amination represents a modern and atom-economical approach to the synthesis of amines by directly converting a carbon-hydrogen bond into a carbon-nitrogen bond. This strategy avoids the need for pre-functionalized starting materials.

Allylic C-H Amination with Catalytic Systems

While this compound is a saturated amine and thus not directly accessible through allylic C-H amination, this methodology is a cornerstone of modern amine synthesis. Allylic C-H amination involves the reaction of an alkene with an amine source, catalyzed by a transition metal complex. Catalysts based on rhodium, iridium, and palladium are commonly employed. For instance, a rhodium catalyst can activate an allylic C-H bond of an alkene, enabling nucleophilic attack by an amine to form a new allylic amine. The development of these catalytic systems has provided powerful tools for the selective formation of C-N bonds.

Regioselectivity and Chemoselectivity in C-H Amination

A primary challenge in C-H amination is controlling which C-H bond in a complex molecule reacts (regioselectivity) and ensuring that other functional groups remain untouched (chemoselectivity). The inherent reactivity of C-H bonds often follows the order of tertiary > secondary > primary. However, catalyst and directing group design can override this intrinsic reactivity. For intermolecular reactions, steric hindrance around a C-H bond can also influence the site of amination. The development of catalysts that can selectively target specific C-H bonds, even in the presence of more reactive ones, is a significant area of research in synthetic chemistry.

Stereoselective Synthesis of Chiral Derivatives of this compound

Although this compound is an achiral molecule, the principles of stereoselective synthesis are crucial for preparing its chiral derivatives. These methods are vital for accessing enantiomerically pure α-branched amines, which are important building blocks in medicinal chemistry.

Asymmetric Catalysis in α-Branched Amine Synthesis

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral amines. One of the most common approaches is the asymmetric hydrogenation of prochiral imines. In this method, a ketimine is reduced to a chiral amine using a chiral transition metal catalyst, often based on iridium, rhodium, or ruthenium, in the presence of hydrogen gas. The chiral ligands coordinated to the metal center control the facial selectivity of the hydride addition to the C=N double bond, leading to the formation of one enantiomer in excess. Asymmetric hydroamination of alkenes, where an amine is added across a double bond with the creation of a new stereocenter, is another important catalytic method.

Diastereoselective Routes and Chiral Auxiliary Strategies

Diastereoselective methods provide an alternative to asymmetric catalysis for the synthesis of chiral amines. These approaches often rely on the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. For example, a chiral auxiliary can be attached to an amine to form a chiral imine. The addition of a nucleophile to this imine then proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched amine. While this approach requires additional steps for the attachment and removal of the auxiliary, it can provide high levels of stereocontrol and is a reliable method for the synthesis of chiral α-branched amines.

Resolution Methods for Enantiomeric Enrichment

The enantiomeric enrichment of a racemic mixture into its individual, optically active enantiomers is a critical process in stereochemistry, particularly for the production of compounds with specific biological or pharmacological activities. wikipedia.org For a chiral primary amine such as this compound, several established methodologies can be employed for enantiomeric resolution, even though specific studies detailing the resolution of this particular compound are not prevalent in the literature. The primary strategies applicable to this class of compounds include diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography.

Diastereomeric Salt Crystallization

The most common and historically significant method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique leverages the reaction of a racemic base with a single enantiomer of a chiral acid, known as a chiral resolving agent. libretexts.org The resulting products are not enantiomers but diastereomers, which possess different physical properties, most importantly, different solubilities in a given solvent. libretexts.orgulisboa.pt This difference allows for their separation by fractional crystallization. wikipedia.org

The process involves the following steps:

The racemic this compound is treated with an enantiomerically pure chiral acid in a suitable solvent. Commonly used resolving agents for amines include chiral acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org

Two diastereomeric salts are formed: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].

Due to their differing solubilities, one diastereomer will preferentially crystallize out of the solution under controlled conditions. ulisboa.pt

The crystallized salt is separated by filtration.

A strong base is then used to deprotonate the ammonium salt, liberating the enantiomerically enriched amine and regenerating the chiral resolving agent. wikipedia.orglibretexts.org

The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which are often determined through empirical screening. wikipedia.org

Enzymatic Kinetic Resolution

Kinetic resolution (KR) is a powerful method that utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. acs.org In the case of a primary amine, a common approach is the enzyme-catalyzed acylation. Lipases are frequently used enzymes for this purpose. diva-portal.org

The reaction proceeds as one enantiomer of the amine reacts significantly faster with an acyl donor than the other, resulting in a mixture of an acylated amine (amide) and the unreacted, enantiomerically enriched amine. acs.org The major drawback of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. acs.org

To overcome this limitation, a more advanced approach known as Dynamic Kinetic Resolution (DKR) can be employed. In a DKR process, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. nih.gov This racemization is typically achieved using a metal catalyst, such as one based on ruthenium or palladium. acs.orgacs.org By continuously converting the less reactive enantiomer back into the racemic mixture, the DKR process can theoretically achieve a 100% yield of the desired acylated enantiomer. diva-portal.org

Chiral Chromatography

Chromatographic techniques offer a versatile and highly effective means of separating enantiomers. mdpi.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using a Chiral Stationary Phase (CSP) are the most common methods. nih.govchromatographyonline.com

The principle behind this technique is the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP. nih.gov The CSP forms transient diastereomeric complexes with the enantiomers. Because these complexes have different stabilities, one enantiomer is retained on the column longer than the other, allowing for their separation. nih.gov

For primary amines, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used and can resolve a broad range of chiral compounds, including derivatized amines. yakhak.org

Crown Ether-based CSPs: These are particularly effective for the resolution of compounds containing a primary amino group. wiley.com

Cyclofructan-based CSPs: These have also been successfully evaluated for the enantiomeric separation of primary amines in both HPLC and SFC modes. chromatographyonline.com

The choice of mobile phase, including organic modifiers and acidic or basic additives, is crucial for optimizing the separation. chromatographyonline.com Chiral chromatography is widely used for both analytical purposes (to determine enantiomeric excess) and for preparative separations to obtain optically pure compounds. mdpi.comyakhak.org

Interactive Data Table: Summary of Resolution Methods for Chiral Amines

| Method | Resolving Agent / System | Principle of Separation | Key Advantages |

| Diastereomeric Salt Crystallization | Enantiopure Chiral Acids (e.g., Tartaric Acid, Mandelic Acid) | Formation of diastereomeric salts with different solubilities, allowing for separation via fractional crystallization. wikipedia.org | Scalable, cost-effective for large-scale production, well-established technique. ulisboa.pt |

| Enzymatic Kinetic Resolution | Enzymes (e.g., Lipase) + Acyl Donor | Enzyme selectively catalyzes the reaction of one enantiomer faster than the other. acs.org | High enantioselectivity, mild reaction conditions. |

| Dynamic Kinetic Resolution (DKR) | Enzyme + Racemization Catalyst (e.g., Ru-based) | Combines enzymatic kinetic resolution with in-situ racemization of the undesired enantiomer. acs.org | Overcomes the 50% yield limit of standard KR, allowing for theoretical yields up to 100%. diva-portal.org |

| Chiral Chromatography (HPLC/SFC) | Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Crown Ether) | Differential interaction and formation of transient diastereomeric complexes between enantiomers and the CSP. nih.gov | High resolution, applicable to a wide range of compounds, useful for both analytical and preparative scales. mdpi.com |

Reactivity and Mechanistic Studies of 2,2 Dimethylpentan 1 Amine

Fundamental Amine Reactivity

The reactivity of the primary amine functionality in 2,2-dimethylpentan-1-amine is a product of the nitrogen's lone pair of electrons and the steric environment created by the adjacent quaternary carbon.

Nucleophilicity of the Primary Amine Functionality

The ability of an amine to act as a nucleophile is determined by the availability of its lone pair of electrons to attack an electrophilic center. While the alkyl groups in this compound are electron-donating, which increases the electron density on the nitrogen atom, the compound's structure imposes significant steric hindrance. This steric bulk impedes the approach of the amine to an electrophile, particularly one with its own steric demands. masterorganicchemistry.com

Nucleophilicity is far more sensitive to steric effects than basicity. masterorganicchemistry.com In basicity, the electrophile is a small proton (H+), whereas in nucleophilic reactions, the electrophile is a larger atom, making the interaction more susceptible to crowding. The reactivity of this compound can be compared to other sterically hindered amines like tert-butylamine (B42293). Studies quantifying the effect of steric hindrance show a clear trend of decreasing nucleophilicity with increased branching near the amine group. For instance, the nucleophilicity parameter (N) in water decreases significantly from a linear amine (n-propylamine) to a more branched one (isopropylamine), and further to a highly hindered one (tert-butylamine). This trend suggests that this compound is a considerably weaker nucleophile than its linear isomers. masterorganicchemistry.com

| Amine | Structure | Nucleophilicity Parameter (N) in Water |

|---|---|---|

| n-Propylamine | CH₃CH₂CH₂NH₂ | 13.3 |

| Isopropylamine | (CH₃)₂CHNH₂ | 12.0 |

| tert-Butylamine | (CH₃)₃CNH₂ | 10.5 |

Data sourced from Mayr's nucleophilicity parameters. masterorganicchemistry.com

The data illustrates that the steric hindrance of a tert-butyl group can reduce the nucleophilicity by a factor of approximately 1000 compared to a linear primary amine. masterorganicchemistry.com Given its structure, this compound is expected to exhibit nucleophilicity closer to that of tert-butylamine than to linear amines.

Protonation Equilibria and Basicity

The basicity of an amine in solution is typically discussed in terms of the pKa of its conjugate acid (pKaH). masterorganicchemistry.com A higher pKaH value indicates a stronger base. The basicity is influenced by two main factors:

Inductive Effect : Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, stabilizing the positive charge of the conjugate acid and thus increasing basicity.

Steric Hindrance : Bulky groups surrounding the nitrogen can hinder the approach of a proton and, more importantly, can interfere with the solvation of the resulting conjugate acid. Poor solvation destabilizes the conjugate acid, making the parent amine a weaker base.

For most simple alkylamines, the pKaH values are in the range of 9.5 to 11.0. masterorganicchemistry.com While the additional alkyl mass of this compound compared to smaller amines would suggest increased basicity due to the inductive effect, the significant steric hindrance around the nitrogen atom is expected to counteract this. This is because the bulky neopentyl-like structure can impede the organization of solvent molecules (e.g., water) that stabilize the protonated ammonium (B1175870) ion through hydrogen bonding.

While specific experimental data for this compound is scarce, a comparison with related amines provides insight. Its smaller analog, neopentylamine (B1198066) (2,2-dimethylpropan-1-amine), has a reported pKa of 10.15. This value is slightly lower than that of less branched primary amines like ethylamine (B1201723) or propylamine, suggesting that steric effects are already beginning to reduce the basicity, despite the presence of the electron-donating alkyl groups.

| Amine | Structure | pKa of Conjugate Acid (pKaH) |

|---|---|---|

| Methylamine | CH₃NH₂ | 10.63 |

| Ethylamine | CH₃CH₂NH₂ | 10.67 |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.69 |

| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.61 |

| Neopentylamine | (CH₃)₃CCH₂NH₂ | 10.15 |

Data compiled from various chemical data sources. alfa-chemistry.com

Reactions with Carbonyl Compounds

The reaction of primary amines with aldehydes and ketones is a cornerstone of organic chemistry, leading to the formation of carbon-nitrogen double bonds.

Imine and Schiff Base Formation Mechanisms

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a reversible, acid-catalyzed process that proceeds via a nucleophilic addition-elimination mechanism. researchgate.net

The mechanism involves several key steps:

Nucleophilic Attack : The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

Proton Transfer : A proton is transferred from the nitrogen to the oxygen, making the hydroxyl group a better leaving group.

Dehydration : The hydroxyl group is eliminated as a water molecule, forming a positively charged species called an iminium ion.

Deprotonation : A base (often another amine molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen to yield the final, neutral imine product.

Enamine Formation and Subsequent Transformations

Enamine formation is a characteristic reaction of secondary amines with aldehydes or ketones that possess an α-hydrogen. The mechanism is similar to imine formation up to the iminium ion stage. However, because a secondary amine has only one proton on the nitrogen to lose, a neutral imine cannot be formed. Instead, a proton is removed from an adjacent carbon (the α-carbon), resulting in the formation of a C=C double bond adjacent to the nitrogen, yielding an enamine.

For a primary amine like this compound, imine formation is the thermodynamically favored pathway. After the formation of the iminium ion intermediate, there are two protons on the nitrogen atom. Deprotonation from the nitrogen is rapid and leads to the stable, neutral imine. While deprotonation from the α-carbon could theoretically occur, it is a much slower and less favorable process, meaning that enamines are not significant products in the reaction of this compound with carbonyl compounds.

Acylation Reactions

Primary amines readily undergo acylation when treated with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form amides. This reaction is a nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the stable amide product.

The reaction of this compound with an acylating agent like acetyl chloride would proceed via this pathway to yield N-(2,2-dimethylpentyl)acetamide. Due to the steric hindrance of the amine, the rate of this reaction is expected to be slower than that of unhindered primary amines. However, the reaction is generally highly favorable and proceeds to completion, often in high yield, as the amide bond is very stable. Typically, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is added to the reaction to neutralize the HCl byproduct generated when using an acyl chloride.

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Role/Mention |

|---|---|---|

| This compound | C₇H₁₇N | Subject of the article |

| tert-Butylamine | C₄H₁₁N | Comparative sterically hindered amine |

| n-Propylamine | C₃H₉N | Comparative linear amine |

| Isopropylamine | C₃H₉N | Comparative branched amine |

| Neopentylamine | C₅H₁₃N | Comparative sterically hindered amine |

| Methylamine | CH₅N | Comparative simple amine |

| Ethylamine | C₂H₇N | Comparative simple amine |

| n-Butylamine | C₄H₁₁N | Comparative linear amine |

| Titanium(IV) chloride | TiCl₄ | Catalyst for imine formation |

| N-(2,2-dimethylpentyl)acetamide | C₉H₁₉NO | Product of acylation |

| Acetyl chloride | C₂H₃ClO | Acylating agent |

| Pyridine | C₅H₅N | Non-nucleophilic base |

| Triethylamine | C₆H₁₅N | Non-nucleophilic base |

Amide Synthesis with Acid Chlorides and Anhydrides

The synthesis of N-substituted amides from this compound is readily achieved through its reaction with acid chlorides and acid anhydrides. This transformation proceeds via a nucleophilic acyl substitution mechanism. As a primary amine, this compound acts as a potent nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of the acylating agent. chemrevise.orgchemrevise.org

When reacting with an acid chloride (R-COCl), the initial nucleophilic attack forms a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct, yielding the final N-(2,2-dimethylpentyl)amide. chemrevise.org The reaction is generally rapid and occurs at room temperature. chemrevise.orgchemrevise.org

The reaction with an acid anhydride (B1165640) ((RCO)₂O) follows a similar pathway. chemrevise.orgchemguide.co.uk The amine attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. The collapse of this intermediate eliminates a carboxylate anion, which is a better leaving group than a chloride ion. This carboxylate anion then deprotonates the newly formed ammonium ion, resulting in the N-(2,2-dimethylpentyl)amide and a molecule of carboxylic acid as the byproduct. These reactions often require gentle heating to proceed at a practical rate. chemguide.co.uk

| Reactant | Reagent | Product | Byproduct | General Conditions |

|---|---|---|---|---|

| This compound | Acid Chloride (RCOCl) | N-(2,2-dimethylpentyl)amide | HCl | Room temperature, often with a base to scavenge HCl |

| This compound | Acid Anhydride ((RCO)₂O) | N-(2,2-dimethylpentyl)amide | Carboxylic Acid (RCOOH) | Often requires heating |

Sulfonamide Formation

The reaction of this compound with sulfonyl chlorides (R-SO₂Cl) provides a direct route to N-substituted sulfonamides. This reaction is a cornerstone in organic synthesis for creating stable S-N bonds. organic-chemistry.org The mechanism is analogous to the formation of amides from acid chlorides. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net

This nucleophilic attack results in the displacement of the chloride ion and the formation of a sulfonamide. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. A wide range of sulfonyl chlorides can be employed, allowing for the synthesis of a diverse array of N-(2,2-dimethylpentyl)sulfonamides.

| Reactant | Reagent | Product | General Conditions |

|---|---|---|---|

| This compound | Sulfonyl Chloride (RSO₂Cl) | N-(2,2-dimethylpentyl)sulfonamide | Presence of a non-nucleophilic base (e.g., pyridine) |

Alkylation Reactions and Derivatives

Sequential Alkylation to Secondary and Tertiary Amines

Primary amines like this compound can undergo sequential alkylation when treated with alkyl halides. This process occurs via a series of bimolecular nucleophilic substitution (S_N2) reactions. nih.gov In the first step, the primary amine acts as a nucleophile and reacts with one equivalent of an alkyl halide (e.g., methyl iodide) to produce a secondary ammonium salt. Subsequent deprotonation with a base yields the N-alkyl-2,2-dimethylpentan-1-amine, a secondary amine.

This newly formed secondary amine can then undergo a second alkylation. It reacts with another equivalent of the alkyl halide to form a tertiary ammonium salt. Neutralization of this salt provides the N,N-dialkyl-2,2-dimethylpentan-1-amine, a tertiary amine. libretexts.org Controlling the stoichiometry of the alkylating agent is crucial to selectively obtain the secondary or tertiary amine, as over-alkylation is a common side reaction.

| Starting Material | Reagent | Intermediate/Product | Amine Class |

|---|---|---|---|

| This compound | 1 eq. Alkyl Halide (R-X) | N-alkyl-2,2-dimethylpentan-1-amine | Secondary |

| N-alkyl-2,2-dimethylpentan-1-amine | 1 eq. Alkyl Halide (R-X) | N,N-dialkyl-2,2-dimethylpentan-1-amine | Tertiary |

Formation of Quaternary Ammonium Salts

The final step in the exhaustive alkylation of an amine is the formation of a quaternary ammonium salt. libretexts.org Starting from the tertiary amine derivative, N,N-dialkyl-2,2-dimethylpentan-1-amine, a third S_N2 reaction with an alkyl halide yields a quaternary ammonium salt. nih.gov In this salt, the nitrogen atom is bonded to four alkyl groups and bears a permanent positive charge, independent of the solution's pH. wikipedia.org

This reaction, often referred to as the Menschutkin reaction, involves the attack of the tertiary amine on an alkyl halide, producing two ions of opposite charge. nih.gov A common method to ensure complete alkylation is "exhaustive methylation," where the starting amine is treated with an excess of a methyl halide, such as methyl iodide, to produce the corresponding trimethylammonium salt. libretexts.orglibretexts.org

| Reactant | Reagent | Product | Reaction Name |

|---|---|---|---|

| N,N-dialkyl-2,2-dimethylpentan-1-amine | Alkyl Halide (R-X) | N-alkyl-N,N-dialkyl-2,2-dimethylpentan-1-aminium halide | Menschutkin Reaction / Quaternization |

Elimination Reactions of Amine Derivatives

Hofmann and Cope Elimination

Derivatives of this compound can undergo elimination reactions to form alkenes, most notably through the Hofmann and Cope eliminations. Both reactions typically result in the formation of the less-substituted alkene, a phenomenon known as the Hofmann rule. wikipedia.orgorganic-chemistry.org

Hofmann Elimination is a process that converts a quaternary ammonium salt into an alkene. wikipedia.org The procedure begins with the exhaustive methylation of this compound to form N,N,N-trimethyl-2,2-dimethylpentan-1-aminium iodide. libretexts.orglibretexts.org The iodide anion is then exchanged for a hydroxide (B78521) ion by treatment with silver oxide and water. wikipedia.org Heating this quaternary ammonium hydroxide (typically between 100-200 °C) initiates an E2 elimination reaction. libretexts.orglibretexts.org The bulky trimethylamine (B31210) leaving group directs the hydroxide base to abstract a proton from the sterically most accessible β-carbon. For the 2,2-dimethylpentyl group, the only available β-hydrogens are on C3 of the pentyl chain. Abstraction of a proton from this position leads to the formation of 2,2-dimethylpent-1-ene as the major product.

Cope Elimination provides an alternative route to alkenes under milder conditions. organic-chemistry.org This reaction involves the thermal decomposition of a tertiary amine N-oxide. masterorganicchemistry.com First, the tertiary amine, N,N-dimethyl-2,2-dimethylpentan-1-amine, is oxidized using an oxidant like hydrogen peroxide (H₂O₂) to form the corresponding N-oxide. masterorganicchemistry.comwikipedia.org Upon heating, the N-oxide undergoes a concerted, intramolecular syn-elimination via a five-membered cyclic transition state. organic-chemistry.orgwikipedia.org The oxygen atom of the N-oxide acts as the internal base, abstracting a β-hydrogen. Similar to the Hofmann elimination, steric factors favor the abstraction of a proton from the least hindered position, leading to the formation of the Hofmann product, 2,2-dimethylpent-1-ene. organic-chemistry.org

| Feature | Hofmann Elimination | Cope Elimination |

|---|---|---|

| Starting Material | Quaternary ammonium hydroxide | Tertiary amine N-oxide |

| Mechanism | E2 (bimolecular) | Ei (intramolecular) wikipedia.org |

| Stereochemistry | Anti-elimination youtube.com | Syn-elimination organic-chemistry.orgyoutube.com |

| Base | External (e.g., OH⁻) | Internal (N-oxide oxygen) masterorganicchemistry.com |

| Typical Product | Least substituted alkene (Hofmann rule) wikipedia.org | Least substituted alkene (Hofmann rule) organic-chemistry.org |

Functional Group Interconversions Involving the Amine Moiety

The primary amine group of this compound is a versatile functional handle that can be converted into a variety of other functional groups through established synthetic methodologies. The steric hindrance imposed by the quaternary carbon adjacent to the aminomethyl group can affect reaction conditions, but the fundamental transformations are characteristic of primary amines. solubilityofthings.com

Key interconversions include:

N-Alkylation to Secondary and Tertiary Amines: The amine can act as a nucleophile and react with alkyl halides to form N-alkylated products. smolecule.com However, direct alkylation of primary amines can be difficult to control, often leading to over-alkylation and a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.comlibretexts.org This issue is compounded by the fact that the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com For a sterically hindered amine like this compound, SN2 reactions with alkyl halides are slower, which can offer some control but may require more forcing conditions. nih.gov

N-Acylation to Amides: Reaction with acylating agents such as acyl chlorides or acid anhydrides readily converts the primary amine to a stable N-(2,2-dimethylpentyl)amide. smolecule.com This reaction is typically fast and efficient. nih.gov

Reaction with Sulfonyl Chlorides to Sulfonamides: Treatment with a sulfonyl chloride, like benzenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. libretexts.org This is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.orgwikipedia.org

Formation of Quaternary Ammonium Salts: Through a process known as exhaustive methylation, the primary amine can be treated with an excess of a methylating agent, such as methyl iodide, to form a quaternary ammonium salt. masterorganicchemistry.comwikipedia.org These salts are important intermediates for elimination reactions.

The following table summarizes common functional group interconversions starting from the primary amine moiety.

| Starting Functional Group | Target Functional Group | Typical Reagents | Derivative Formed |

|---|---|---|---|

| Primary Amine (R-NH₂) | Secondary Amine (R-NHR') | Alkyl Halide (R'-X) | N-Alkyl-2,2-dimethylpentan-1-amine |

| Primary Amine (R-NH₂) | Amide (R-NHCOR') | Acyl Chloride (R'COCl) or Acid Anhydride ((R'CO)₂O) | N-(2,2-Dimethylpentyl)acetamide (for R'=CH₃) |

| Primary Amine (R-NH₂) | Sulfonamide (R-NHSO₂R') | Sulfonyl Chloride (R'SO₂Cl) | N-(2,2-Dimethylpentyl)benzenesulfonamide (for R'=C₆H₅) |

| Primary Amine (R-NH₂) | Quaternary Ammonium Salt (R-N(CH₃)₃⁺X⁻) | Excess Methyl Iodide (CH₃I) | (2,2-Dimethylpentyl)trimethylammonium iodide |

Reaction Mechanisms of Derivatives

The derivatives of this compound undergo further reactions, with mechanisms that are well-established in organic chemistry.

Hinsberg Reaction Mechanism

The formation of a sulfonamide from this compound and benzenesulfonyl chloride (the Hinsberg reagent) is a classic example of nucleophilic attack on an electrophilic sulfur atom. cgchemistrysolutions.co.incollegedunia.com

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This displaces the chloride ion. wikipedia.orgcollegedunia.com

Deprotonation: In the presence of aqueous alkali (e.g., NaOH), the resulting N-(2,2-dimethylpentyl)benzenesulfonamide has an acidic proton on the nitrogen. The base removes this proton to form a water-soluble sodium salt. wikipedia.orgunacademy.com

Amide Hydrolysis Mechanism

Amides derived from this compound can be hydrolyzed back to the parent amine and a carboxylic acid under acidic or basic conditions, though the conditions are typically harsher than for ester hydrolysis. pressbooks.publibretexts.org

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgallen.in Proton transfers and subsequent elimination of the protonated amine (a good leaving group) yield the carboxylic acid and the 2,2-dimethylpentylammonium ion. pressbooks.pubyoutube.com The final deprotonation of the ammonium ion by a base is required to regenerate the free amine. youtube.com

Base-Catalyzed Hydrolysis: This mechanism involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. allen.inchemistrysteps.com This forms a tetrahedral intermediate, which then expels the amide anion (RNH⁻), a very poor leaving group. This step is difficult and often requires heat. pressbooks.pub A rapid, irreversible acid-base reaction between the carboxylic acid product and the strongly basic amide anion drives the reaction to completion. chemistrysteps.com

Hofmann Elimination Mechanism

A key reaction of a quaternary ammonium salt derivative, such as (2,2-dimethylpentyl)trimethylammonium hydroxide, is the Hofmann elimination. This is an E2 elimination reaction that typically forms the least substituted (Hofmann) alkene. wikipedia.orgbyjus.com

Formation of the Quaternary Ammonium Hydroxide: The amine is first treated with excess methyl iodide to form the quaternary ammonium iodide salt. This salt is then treated with silver oxide and water, which replaces the iodide ion with a hydroxide ion. byjus.comchemistrysteps.comucalgary.ca

E2 Elimination: The mixture is heated, and the hydroxide ion acts as a base, abstracting a beta-hydrogen. byjus.com Due to the steric bulk of the large trimethylammonium leaving group, the base preferentially abstracts a proton from the least sterically hindered beta-carbon. wikipedia.orgucalgary.ca For the (2,2-dimethylpentyl)trimethylammonium ion, the only beta-hydrogens are on carbon-3 of the pentyl chain. The hydroxide removes a proton from this position, leading to the formation of a double bond and the expulsion of trimethylamine as a neutral leaving group. chemistrysteps.com The major product is 3,3-dimethylpent-1-ene.

Spectroscopic and Structural Elucidation of 2,2 Dimethylpentan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2,2-dimethylpentan-1-amine, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a comprehensive picture of its structure. Due to the limited availability of direct experimental spectra for this compound, data from the closely related analog, neopentylamine (B1198066) (2,2-dimethylpropan-1-amine), is used as a reference to predict the spectral features.

Proton NMR (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the amine group and the alkyl chain's structure.

The key expected resonances are:

-NH₂ protons: These protons typically appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration.

-CH₂-NH₂ protons: The methylene (B1212753) protons adjacent to the nitrogen atom are deshielded and are expected to appear as a singlet.

Gem-dimethyl protons (-C(CH₃)₂-): The six protons of the two methyl groups attached to the quaternary carbon are equivalent and will produce a sharp singlet.

Propyl chain protons (-CH₂CH₂CH₃): The protons of the propyl group will exhibit characteristic multiplets (triplet, sextet, triplet) due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | Variable (broad) | Singlet | 2H |

| -CH₂-NH₂ | ~2.5 | Singlet | 2H |

| -CH₂-CH₂-CH₃ | ~1.3 | Multiplet | 2H |

| -C(CH₃)₂- | ~0.9 | Singlet | 6H |

| -CH₂-CH₂-CH₃ | ~1.2 | Multiplet | 2H |

| -CH₂-CH₂-CH₃ | ~0.9 | Triplet | 3H |

Note: Predicted values are based on the analysis of related structures and general principles of ¹H NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the nature of the attached atoms.

The expected signals in the ¹³C NMR spectrum are:

-CH₂-NH₂ carbon: This carbon, being directly attached to the electronegative nitrogen atom, will be the most deshielded among the aliphatic carbons.

Quaternary carbon (-C(CH₃)₂-): This carbon will have a characteristic chemical shift, and its signal is typically of lower intensity.

Gem-dimethyl carbons (-C(CH₃)₂-): The two methyl carbons are equivalent and will produce a single resonance.

Propyl chain carbons (-CH₂CH₂CH₃): The three carbons of the propyl chain will each give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₂-NH₂ | ~50-55 |

| -C (CH₃)₂- | ~35-40 |

| -C H₂-CH₂-CH₃ | ~45-50 |

| -C(C H₃)₂- | ~25-30 |

| -CH₂-C H₂-CH₃ | ~15-20 |

| -CH₂-CH₂-C H₃ | ~10-15 |

Note: Predicted values are based on data from analogous compounds and established ¹³C NMR chemical shift correlations.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To confirm the structural assignments made from 1D NMR, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would be particularly useful in confirming the connectivity within the propyl chain, showing cross-peaks between the adjacent methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show correlations between the protons and the carbons to which they are attached, for instance, linking the ¹H signal of the -CH₂-NH₂ group to its corresponding ¹³C signal.

Stereochemical Analysis and Conformational Studies via NMR

Due to the free rotation around the single bonds in this compound, the molecule is conformationally flexible. NMR spectroscopy can be used to study these conformational preferences, often at low temperatures to slow down the interconversion between different conformers nih.gov. The significant steric hindrance caused by the gem-dimethyl group is expected to influence the rotational barriers and the population of different staggered conformations around the C1-C2 and C2-C3 bonds. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into the spatial proximity of different protons, helping to elucidate the dominant conformations in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrations of its amine and alkyl groups.

Key expected absorption bands include:

N-H Stretching: As a primary amine, two bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkyl groups.

N-H Bending: A bending vibration for the -NH₂ group is expected to appear in the range of 1590-1650 cm⁻¹.

C-N Stretching: A medium to weak absorption band for the C-N stretching vibration is anticipated in the 1000-1200 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300-3500 (two bands) |

| Alkyl C-H | C-H Stretch | 2850-2960 |

| -NH₂ | N-H Bend | 1590-1650 |

| C-N | C-N Stretch | 1000-1200 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. For this compound, with a molecular formula of C₇H₁₇N, the molecular weight is 115.22 g/mol .

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 115. A key fragmentation pathway for primary amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the C-N bond. In the case of this compound, the most significant fragmentation is expected to be the loss of a propyl radical, leading to a stable iminium ion.

Common fragmentation patterns for amines include:

Alpha-Cleavage: The cleavage of the C2-C3 bond would result in the loss of a propyl radical (•CH₂CH₂CH₃), leading to a prominent fragment ion.

Loss of an Alkyl Group from the Quaternary Center: Fragmentation can also occur at the sterically hindered quaternary carbon.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Identity of Fragment |

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M-CH₃]⁺ |

| 72 | [M-C₃H₇]⁺ |

| 58 | [C₃H₈N]⁺ |

| 30 | [CH₄N]⁺ |

Note: The relative intensities of the fragments will depend on their stability.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula of the substance. For a compound with the molecular formula C₇H₁₇N, the theoretical elemental composition can be readily calculated.

The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, and N₂) are then quantitatively measured. From these measurements, the percentage of each element in the original sample can be determined.

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 72.98 |

| Hydrogen (H) | 1.008 | 17 | 17.136 | 14.88 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 12.15 |

| Total | 115.220 | 100.00 |

This table details the theoretical elemental composition of this compound. Experimental values from elemental analysis should closely match these theoretical percentages to confirm the empirical formula.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination (on suitable derivatives, e.g., salts or co-crystals)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. As this compound is a liquid at room temperature, its direct analysis by single-crystal X-ray diffraction is not feasible.

However, suitable crystalline derivatives, such as salts or co-crystals, can be prepared for crystallographic analysis. For example, the reaction of the amine with a strong acid (e.g., HCl, HBr) would yield the corresponding ammonium (B1175870) salt, which is likely to be a crystalline solid. The resulting crystal structure would reveal the conformation of the 2,2-dimethylpentyl group and the aminium headgroup, as well as the nature of the hydrogen bonding and other intermolecular interactions within the crystal lattice.

To date, a crystal structure of a this compound derivative has not been reported in the crystallographic databases. The hypothetical data that would be obtained from such an analysis is presented in the table below.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the derivative crystallizes. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N). |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, C-N-H). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

This table illustrates the type of structural information that would be obtained from an X-ray crystallographic analysis of a suitable crystalline derivative of this compound.

UV-Vis Spectroscopy for Electronic Transitions (when conjugated systems are present in derivatives)

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For a molecule to absorb light in the UV-Vis range (typically 200-800 nm), it must contain a chromophore, which is a part of the molecule that contains π-electrons, such as double bonds, triple bonds, or aromatic rings.

This compound, being a saturated aliphatic amine, does not possess any chromophores and therefore does not exhibit significant absorbance in the UV-Vis region. The lone pair of electrons on the nitrogen atom can undergo n → σ* transitions, but these typically occur at wavelengths below 200 nm and are often not observed with standard spectrophotometers.

However, derivatives of this compound that incorporate a chromophore would be UV-Vis active. For instance, the formation of a Schiff base by reacting the amine with an aromatic aldehyde (e.g., benzaldehyde) would introduce a conjugated system (C=N bond in conjugation with the aromatic ring). This new derivative would be expected to show a characteristic UV-Vis absorption spectrum. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would be dependent on the specific structure of the chromophore and the solvent used for the analysis.

| Derivative Type | Chromophore | Expected λmax Range (nm) |

| Schiff Base (with Benzaldehyde) | -CH=N-Ar | 240-280 |

| N-Aryl derivative | -NH-Ar | 230-270 |

This table provides hypothetical UV-Vis absorption data for potential chromophore-containing derivatives of this compound, illustrating how chemical modification can render the compound amenable to this analytical technique.

Computational and Theoretical Investigations of 2,2 Dimethylpentan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of a wide range of molecular properties with a high degree of accuracy. For 2,2-dimethylpentan-1-amine, these calculations provide fundamental insights into its behavior.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial to its properties and reactivity. Geometry optimization calculations determine the most stable arrangement of atoms, corresponding to the minimum energy structure. For a flexible molecule like this compound, multiple low-energy conformations may exist due to rotation around single bonds.

A study on the gas-phase reactions of C5–C7 amines, including this compound, utilized the M06-2X/6-311++G(d,p) level of theory for geometry optimization of reactants, transition states, and products. This level of theory is known to provide reliable geometries for a wide range of chemical systems. To further refine the energetics of the system, single-point energy calculations were performed using the more accurate CCSD(T)-F12/aug-cc-pVTZ method.

Conformational analysis would involve systematically exploring the potential energy surface of this compound by rotating its flexible dihedral angles to identify all stable conformers and the energy barriers between them. This information is critical for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule governs its chemical reactivity. Frontier molecular orbital (FMO) theory is a key concept in this area, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

While specific HOMO and LUMO energy values for this compound are not detailed in the provided search results, the theoretical study on its reaction with OH radicals would have inherently calculated these values to understand the electronic interactions during the reaction.

Charge distribution analysis provides insight into the polarity of a molecule and can help identify regions that are electron-rich or electron-poor. This is often visualized using color-coded maps of electron density. For this compound, the nitrogen atom of the amine group is expected to have a partial negative charge due to its higher electronegativity, making it a nucleophilic site. The surrounding alkyl groups would have a lesser degree of charge separation.

Prediction of Vibrational Frequencies

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms can move relative to each other. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to help identify and characterize the molecule.

In the context of the reaction kinetics study of this compound with OH radicals, vibrational frequency calculations at the M06-2X/6-311++G(d,p) level of theory were essential for several reasons. They confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). Furthermore, these frequencies are used to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are crucial for obtaining accurate reaction energetics.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other charged or polar species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the lone pair of electrons on the nitrogen atom of the amine group. This confirms the nucleophilic character of the amine and its propensity to react with electrophiles. The alkyl framework would exhibit a more neutral or slightly positive potential. The insights from MEP analysis are consistent with the reactivity patterns observed in its reactions, such as those with hydroxyl radicals.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely pathways and the transition states that connect reactants and products.

Transition State Analysis and Reaction Pathways

A significant theoretical study investigated the kinetics and mechanisms of the gas-phase reactions of several C5–C7 amines, including this compound, with hydroxyl (OH) radicals. This type of reaction is important in atmospheric chemistry. The study employed quantum chemical methods to explore the different possible reaction pathways, which primarily involve the abstraction of a hydrogen atom from various sites on the amine molecule by the OH radical.

The geometries of the transition states for hydrogen abstraction from the –NH2 group and the –CH2– group were optimized at the M06-2X/6-311++G(d,p) level of theory. The calculations revealed that for this compound, the most favorable reaction channel is the abstraction of a hydrogen atom from the –CH2– group. This is in contrast to other primary amines studied, where hydrogen abstraction from the –NH2 group was the major channel.

The rate constants for these reactions were calculated using Canonical Transition State Theory (TST) with tunneling corrections over a temperature range of 200–400 K. The calculated rate constants were found to be in good agreement with available experimental data. The study also determined that the reaction is exothermic.

Based on these calculations, the atmospheric lifetime of this compound with respect to reaction with OH radicals was estimated to be 12.3 hours, indicating that this is a significant removal pathway for the compound in the atmosphere.

Energy Profiles and Kinetic Parameters

Currently, there are no published studies detailing the specific energy profiles or kinetic parameters for reactions involving this compound. Such an investigation would typically involve quantum mechanical calculations to map out the potential energy surface for various conformational changes or chemical reactions.

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) would be employed to calculate the transition state geometries and energies for reactions like proton transfer or nucleophilic substitution. From these calculations, key kinetic parameters could be derived.

A hypothetical data table for a reaction's kinetic parameters is presented below to illustrate the kind of data that would be generated from such a study.

| Parameter | Calculated Value | Units |

| Enthalpy of Activation (ΔH‡) | Data not available | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available | kJ/mol |

| Entropy of Activation (ΔS‡) | Data not available | J/(mol·K) |

| Rate Constant (k) | Data not available | s⁻¹ |

Intermolecular Interactions and Aggregate Formation Studies

Specific studies on the intermolecular interactions and aggregate formation of this compound are not present in the current scientific literature.

Hydrogen Bonding Networks

The this compound molecule contains a primary amine group (-NH2), which can act as both a hydrogen bond donor and acceptor. Theoretical studies would focus on the geometry and energetics of dimer and larger cluster formation. Quantum chemical calculations would be used to determine the strength and nature of these hydrogen bonds.

An illustrative table of potential hydrogen bond parameters is provided below.

| Parameter | Donor | Acceptor | Calculated Value |

| Bond Length (N-H···N) | N-H | N | Data not available |

| Bond Angle (N-H···N) | N-H | N | Data not available |

| Interaction Energy | N/A | N/A | Data not available |

Acid-Base Cluster Formation (e.g., with strong acids)

Investigations into the formation of acid-base clusters between this compound and strong acids like HCl or H2SO4 have not been specifically reported. Such studies would computationally model the proton transfer from the acid to the amine, analyzing the structure and stability of the resulting ion pair. The calculations would also provide insights into the vibrational frequencies of the bonds involved in the proton transfer.

Molecular Dynamics Simulations (for dynamic behavior and intermolecular interactions)

There are no specific molecular dynamics (MD) simulations for this compound in the published literature. MD simulations would provide a detailed picture of the molecule's behavior in the liquid phase, including its diffusion, rotational motion, and the dynamics of its intermolecular interactions over time. These simulations rely on a force field, a set of parameters that describe the potential energy of the system.

A representative table of properties that could be obtained from MD simulations is shown below.

| Property | Simulated Value | Units |

| Self-Diffusion Coefficient | Data not available | cm²/s |

| Radial Distribution Function g(r) for N-N | Data not available | Dimensionless |

| Hydrogen Bond Lifetime | Data not available | picoseconds |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

While general spectroscopic data may exist, specific high-level computational predictions of the NMR and IR spectra for this compound are not available in research publications. Such predictions are typically performed using methods like DFT. For NMR, the calculations would yield chemical shifts for each nucleus. For IR, the vibrational frequencies and their intensities would be calculated.

The following tables illustrate how predicted spectroscopic data would be presented.

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH2-NH2 | Data not available |

| -C(CH3)2- | Data not available |

| -CH2-CH2-CH3 | Data not available |

| -CH2-CH3 | Data not available |

Predicted IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| N-H stretch (symmetric) | Data not available | Data not available |

| N-H stretch (asymmetric) | Data not available | Data not available |

| C-H stretch | Data not available | Data not available |

| N-H bend (scissoring) | Data not available | Data not available |

Investigation of Electronic States and Photochemistry

Specific theoretical investigations into the electronic states and photochemistry of this compound are not found in the literature. Such studies would involve calculating the energies of the ground and excited electronic states using advanced computational methods. This would allow for the prediction of the molecule's UV-Visible absorption spectrum and provide insights into its potential photochemical reactions, such as N-C bond cleavage upon absorption of UV light.

A summary of key parameters that would be calculated in a photochemical study is provided below.

| Parameter | Calculated Value | Units |

| Vertical Excitation Energy (S0 → S1) | Data not available | eV |

| Oscillator Strength (S0 → S1) | Data not available | Dimensionless |

| Wavelength of Maximum Absorption (λmax) | Data not available | nm |

Applications and Role in Advanced Chemical Synthesis and Materials Science

As a Building Block in Complex Organic Synthesis

The primary amine functionality serves as a versatile handle for introducing the sterically demanding 2,2-dimethylpentyl scaffold into a variety of organic molecules. This makes it a key intermediate in synthesizing compounds where controlled steric hindrance is desired. enamine.net